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Compound of Interest

Compound Name: Enmetazobactam

Cat. No.: B1664276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the preclinical pharmacokinetic (PK) and

pharmacodynamic (PD) properties of enmetazobactam, a novel β-lactamase inhibitor.

Developed to be co-administered with cefepime, enmetazobactam addresses the growing

threat of resistance to cephalosporins mediated by extended-spectrum β-lactamases (ESBLs).

The data herein is collated from key preclinical studies, offering insights into its mechanism,

exposure-response relationships, and the experimental frameworks used for its evaluation.

Mechanism of Action
Enmetazobactam is a penicillanic acid sulfone derivative that inactivates Ambler Class A

serine β-lactamases, including common ESBLs like SHV, TEM, and CTX-M types.[1] By

irreversibly binding to these enzymes, enmetazobactam protects its partner β-lactam,

cefepime, from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant

Gram-negative bacteria.[2][3] The process begins with the formation of a covalent acyl-enzyme

intermediate. This complex can then undergo further reactions, including thiazolidine ring

opening, leading to a transiently stable, inactivated enzyme.[4] In the case of CTX-M-15, a

specific mechanism involving the formation of a cross-link between Ser70 and a lysine residue

has been identified, which renders the enzyme inactive.[1]
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Figure 1: Simplified signaling pathway of enmetazobactam's inhibitory action on serine β-

lactamases.

Preclinical Pharmacokinetics
Pharmacokinetic studies in murine models indicate that enmetazobactam exhibits a two-

compartment model distribution.[5] Notably, protein binding of enmetazobactam in mice is

negligible (0%), which is a critical parameter for assessing the free-drug concentrations that

drive efficacy.[5][6]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of enmetazobactam
derived from a neutropenic murine thigh infection model.[5]

Parameter Symbol
Value (for
Enmetazobact
am)

Value (for
Cefepime)

Unit

Central Volume

of Distribution
V1 11 13 mL

Peripheral

Volume of

Distribution

V2 13 3.2 mL

Clearance Cl 41 41 mL/h

Intercompartmen

tal Clearance
Q 8.2 0.9 mL/h

Protein Binding

(Mouse)
- 0 0 %

Table 1: Pharmacokinetic Parameters of Enmetazobactam and Cefepime in a Murine Model.

[5][6]
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The pharmacodynamic profile of enmetazobactam has been extensively characterized, both in

vitro and in in vivo infection models. These studies have been crucial in defining the exposure-

response relationship and establishing the PK/PD targets necessary for efficacy.

In Vitro Activity
The combination of cefepime and enmetazobactam has demonstrated potent in vitro activity

against a wide range of ESBL-producing Enterobacterales. The addition of enmetazobactam
significantly lowers the Minimum Inhibitory Concentration (MIC) of cefepime against these

resistant strains.

Organism Cefepime MIC90 (µg/mL)
Cefepime-
Enmetazobactam MIC90
(µg/mL)

ESBL-producing E. coli >64 0.12

ESBL-producing K.

pneumoniae
>64 1

Table 2: In Vitro Activity of Cefepime-Enmetazobactam against ESBL-producing isolates.[7][8]

In Vivo Pharmacodynamics and PK/PD Targets
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of

new antimicrobial agents.[9] Studies using this model have been pivotal in defining the PK/PD

index for enmetazobactam that best correlates with its efficacy. Dose fractionation studies

have identified the percentage of the dosing interval during which the free drug concentration

remains above a specific threshold (%fT > CT) as the primary driver of enmetazobactam's

activity.[5][10]

The established PK/PD targets for enmetazobactam, when used in combination with

cefepime, are summarized below. These targets are essential for predicting clinical efficacy and

informing dose selection.
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Efficacy Endpoint
Enmetazobactam PK/PD
Target (%fT > 2 µg/mL)

Concomitant Cefepime
PK/PD Target (%fT > MIC)

Bacteriostasis 8% 40-60%

1-log10 CFU Reduction 44% 40-60%

Table 3: Enmetazobactam PK/PD Targets for Efficacy in the Neutropenic Murine Thigh

Infection Model.[5][10]

Key Experimental Protocols
Detailed and standardized protocols are fundamental to the reliability of preclinical data. Below

are the methodologies for the primary assays used to characterize enmetazobactam.

Broth Microdilution MIC Assay
This assay determines the in vitro potency of cefepime-enmetazobactam.

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies

are then used to prepare a bacterial suspension in saline or broth, adjusted to a 0.5

McFarland turbidity standard.

Drug Dilution: A series of two-fold dilutions of cefepime are prepared in cation-adjusted

Mueller-Hinton broth (CAMHB). Enmetazobactam is added to each well at a fixed

concentration, typically 8 µg/mL.[8][11]

Inoculation: The standardized bacterial suspension is further diluted and added to each well

of the microdilution panel, resulting in a final concentration of approximately 5 x 105

CFU/mL.

Incubation: The panels are incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is recorded as the lowest concentration of cefepime (in the

presence of fixed enmetazobactam) that completely inhibits visible bacterial growth. Quality

control is performed using reference strains such as E. coli ATCC 25922 and K. pneumoniae

ATCC 700603.
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Neutropenic Murine Thigh Infection Model
This in vivo model is used to establish the PK/PD relationships of enmetazobactam.

Neutropenic Murine Thigh Infection Model Workflow
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Figure 2: Experimental workflow for the neutropenic murine thigh infection model.

Induction of Neutropenia: Mice (e.g., female ICR or Swiss Webster) are rendered

neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves

doses administered four days and one day before infection.[9][12]

Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial

suspension (e.g., 106-107 CFU of an ESBL-producing K. pneumoniae) prepared in

logarithmic growth phase.[12]

Treatment: Therapy with cefepime and varying doses of enmetazobactam is initiated,

typically 2 hours post-infection. The drugs are administered via routes that mimic clinical use,

such as subcutaneous or intravenous infusion.[5] Dose-ranging and dose-fractionation

studies are conducted where the total daily dose is administered in different schedules (e.g.,

every 4, 8, 12, or 24 hours) to determine the predictive PK/PD index.[5]

Assessment of Efficacy: At a predetermined time point (usually 24 or 26 hours after infection

initiation), mice are euthanized. The thighs are aseptically removed, homogenized, and

serially diluted.[5][12] The dilutions are plated on appropriate agar to determine the bacterial

load (CFU/thigh). Efficacy is measured by the change in bacterial count compared to

untreated controls at the start and end of the experiment.[5]

Conclusion
The preclinical data for enmetazobactam provides a robust foundation for its clinical

development and application. Pharmacokinetic studies in murine models reveal favorable

properties, including low protein binding. Pharmacodynamic evaluations, both in vitro and in

vivo, have successfully established a clear exposure-response relationship, identifying %fT > 2

µg/mL as the key PK/PD driver. The targets derived from these preclinical models are

instrumental for performing simulations to select appropriate clinical dosing regimens that have

a high probability of achieving therapeutic success against infections caused by ESBL-

producing Enterobacterales.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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